molecular formula C18H36O2Sn B1179596 Trachycladine B CAS No. 164803-17-2

Trachycladine B

Cat. No.: B1179596
CAS No.: 164803-17-2
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Description

Trachycladine B is a marine-derived natural nucleoside of significant interest in medicinal chemistry and oncology research. It was first isolated from the sponge Trachycladus laevispirulifer and features a rare, naturally occurring 2'-C-methyl-5'-deoxy-D-ribose sugar moiety in its structure . While the biological activity of this compound itself is still under investigation due to its previous insufficient availability from natural sources , its structural analog, Trachycladine A, exhibits potent and broad-spectrum cytotoxicity. Trachycladine A has demonstrated significant in vitro activity against several human cancer cell lines, including leukemia (CCRF-CEM), colon tumor (HCT-116), and breast tumor cells (MCF-7) . This potent cytotoxicity against diverse malignancies positions this family of compounds as a promising lead for the discovery of novel anticancer agents. The first total synthesis of this compound was achieved in 11 steps with a 35.0% overall yield, using 5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranose as a starting material, which has greatly improved its accessibility for research . A critical step in its synthesis involves the SnCl4-assisted regio- and stereoselective deprotection of a key intermediate, and researchers have also successfully applied the enzyme adenylate deaminase (EC 3.5.4.6) in its chemoenzymatic synthesis . Marine nucleosides, in general, play a vital role in pharmaceutical development and have historically led to clinically approved drugs for treating cancer and viral infections . Researchers are exploring compounds like this compound to overcome major challenges in cancer therapy, such as multidrug resistance and the severe side effects associated with existing alkylating agents . This compound is intended for research purposes only, specifically for investigating its mechanism of action, molecular targets, and potential in vitro and in vivo efficacy.

Properties

CAS No.

164803-17-2

Molecular Formula

C18H36O2Sn

Synonyms

Trachycladine B

Origin of Product

United States

Isolation, Characterization Methodologies, and Natural Occurrence of Trachycladine B

Advanced Chromatographic and Separation Techniques for Isolation of Trachycladine B from Marine Organisms

The isolation of this compound from its natural source, a marine sponge, is a multi-step process that relies on advanced chromatographic techniques to separate it from a complex mixture of other metabolites. khanacademy.orgund.edu The general procedure begins with the collection of the marine organism, followed by extraction of the organic compounds using solvents like methanol (B129727) and dichloromethane.

The crude extract is then typically subjected to a series of separation steps. An initial fractionation is often performed using solvent partitioning or column chromatography with a stationary phase like silica (B1680970) gel. nih.gov This process separates compounds based on their polarity, yielding fractions enriched with certain classes of molecules.

For the fine purification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. sinica.edu.twnih.gov Specifically, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This technique separates molecules based on their hydrophobicity. The isolation of this compound and its analog, Trachycladine A, from the sponge Trachycladus laevispirulifer involved such a combination of chromatographic methods to yield the pure compounds. mdpi.com The process requires careful optimization of the solvent system and gradient to achieve high resolution and separate the closely related analogs. sinica.edu.tw

Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound and its Stereochemistry

Once isolated, the precise molecular structure and stereochemistry of this compound were determined using a suite of powerful spectroscopic techniques. hebmu.edu.cn

Mass Spectrometry (MS): High-Resolution Mass Spectrometry, often with a soft ionization technique like Electrospray Ionization (ESI-MS), is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for elucidating the complex structure of natural products like this compound. hebmu.edu.cnusm.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

The stereochemistry of this compound, particularly at the chiral centers of the sugar ring, is a critical aspect of its structure. This is often determined by analyzing coupling constants and through-space interactions via NOE (Nuclear Overhauser Effect) experiments in NMR. hebmu.edu.cn However, for unambiguous assignment, especially for novel structures, other methods are often necessary. While X-ray crystallography provides definitive proof of stereochemistry, it requires a suitable single crystal, which is not always obtainable for complex natural products. nih.gov In the case of this compound, its structure and absolute stereochemistry were ultimately confirmed through total synthesis, which involved stereoselective reactions like the Vorbrüggen glycosylation to construct the molecule from known starting materials. researchgate.netd-nb.infodokumen.pub

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
2148.28.03 (s)
4145.9-
5124.3-
6156.68.13 (s)
8138.6-
1'89.65.98 (s)
2'80.2-
3'75.04.21 (d, 5.0)
4'86.53.97 (dq, 9.0, 6.5)
5'20.61.28 (d, 6.5)
2'-CH₃23.40.89 (s)

Data sourced from primary literature on the isolation and characterization of this compound.

Natural Sources and Ecological Context of this compound

This compound is a secondary metabolite originally discovered in a marine sponge. egejfas.org

Natural Sources: The primary source from which this compound was first isolated is the marine sponge Trachycladus laevispirulifer, collected in Western Australia. mdpi.comfigshare.com It has also been identified in sponges of the genus Theonella. nih.gov Marine sponges (Phylum Porifera) are well-known as prolific producers of a vast array of structurally diverse and biologically active secondary metabolites. egejfas.orgnih.gov

Ecological Context: As sessile, filter-feeding organisms, sponges lack physical means of defense and exist in a highly competitive and predator-rich marine environment. Consequently, they have evolved to produce a chemical arsenal (B13267) of secondary metabolites. nih.gov These compounds are not involved in the primary metabolic processes of growth and reproduction but are thought to serve crucial ecological roles. The production of compounds like this compound is widely believed to be a chemical defense mechanism against predation, microbial infection, and overgrowth by competing organisms. semanticscholar.org The unique and often complex structures of these molecules are a result of evolutionary pressure to maintain chemical novelty and effectiveness in their specific ecological niche.

Chemical Synthesis and Derivatization Strategies for Trachycladine B

Pioneering Total Synthesis Routes and Methodological Innovations for Trachycladine B

The first total syntheses of this compound were reported almost concurrently in 2014 by the research groups of Wu and Koumbis. researchgate.net Both approaches established foundational strategies for constructing the challenging 2'-C-methylated nucleoside structure.

A notable difference in the initial strategies was the approach to introducing the hypoxanthine (B114508) base of this compound. The Wu synthesis employed an indirect route, first coupling the sugar moiety with N6-benzoyladenine, followed by a chemoenzymatic conversion to the final hypoxanthine derivative. researchgate.net In contrast, the Koumbis group developed a more direct coupling method. researchgate.net

A cornerstone of any nucleoside synthesis is the stereoselective formation of the N-glycosidic bond. For this compound, both pioneering syntheses utilized variations of the Vorbrüggen glycosylation reaction to control the desired β-stereochemistry. d-nb.inforesearchgate.net

The Vorbrüggen glycosylation involves the reaction of a silylated heterocyclic base with a glycosyl donor, typically activated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). d-nb.infobeilstein-journals.org The stereochemical outcome is generally directed by the substituent at the C2 position of the sugar. rsc.org

The Wu group's strategy involved coupling their advanced sugar intermediate with silylated N6-benzoyladenine. d-nb.inforesearchgate.net The Koumbis group focused on the direct use of unprotected nucleobases, examining different variations of the Vorbrüggen reaction to optimize the regio- and stereoselectivity of the glycosylation. researchgate.netresearchgate.net Their approach successfully formed the protected this compound smoothly without the need for additives like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which was required in other contexts. researchgate.net

Table 1: Comparison of Pioneering Glycosylation Strategies for this compound Synthesis

Feature Wu et al. Synthesis Koumbis et al. Synthesis
Glycosylation Method Vorbrüggen Glycosylation d-nb.info Direct Vorbrüggen Glycosylation researchgate.netresearchgate.net
Nucleobase Partner N6-benzoyladenine researchgate.net Hypoxanthine (direct) or N6-benzoyladenine (indirect) researchgate.netscite.ai
Key Lewis Acid TMSOTf d-nb.info TMSOTf researchgate.net
Key Feature Indirect approach requiring subsequent enzymatic conversion of the base. researchgate.net Focused on direct coupling with the target nucleobase, enhancing efficiency. researchgate.net

| Reported Yield | 87% for the glycosylation step to the adenosine (B11128) precursor. d-nb.info | Not explicitly stated for the specific this compound step, but described as high-yielding. scite.ai |

A significant innovation in the first total synthesis of this compound by Wu and coworkers was the integration of a chemoenzymatic step. d-nb.info This approach elegantly solved the challenge of installing the hypoxanthine base. Instead of a direct and potentially low-yielding glycosylation with hypoxanthine, they first synthesized the corresponding adenosine derivative. This precursor was then converted to this compound using the enzyme adenylate deaminase (AMPDA, EC 3.5.4.6). d-nb.inforesearchgate.net

This enzymatic deamination proceeded in a near-quantitative yield of 97%. d-nb.info The reaction highlighted the broad substrate tolerance of AMPDA and extended its utility in complex nucleoside chemistry. d-nb.info

Table 2: Chemoenzymatic Synthesis of this compound

Parameter Description
Enzyme Used Adenylate Deaminase (AMPDA) d-nb.info
Reaction Enzymatic hydrolysis (deamination) of an adenosine precursor to a hypoxanthine derivative (this compound). d-nb.info
Substrate The fully deprotected adenosine analogue of this compound. d-nb.info
Reaction Conditions Phosphate (B84403) buffer (pH 5.6), 40 °C, with 3% DMSO as a co-solvent. d-nb.info
Reported Yield 97% d-nb.info

| Significance | Provided a highly efficient and selective method for the final step of the synthesis, avoiding issues with direct glycosylation of hypoxanthine. d-nb.inforesearchgate.net |

Stereoselective Glycosylation Methodologies in this compound Synthesis

Design and Synthetic Pathways for this compound Analogues

The limited natural supply of this compound hindered extensive biological evaluation. nih.govresearchgate.net Consequently, synthetic chemists have designed and prepared a variety of analogues to investigate the structure-activity relationships (SAR) and identify the key structural features required for bioactivity. nih.govscite.ai Research has shown that the substituents on the purine (B94841) ring are critical, with the related compound Trachycladine A (containing an adenine (B156593) base) being significantly more potent than this compound. nih.govresearchgate.net

The synthetic pathways to these analogues leverage the versatility of the established total synthesis routes. The key 2-C-methyl-D-5-deoxyribofuranose triacetate intermediate is coupled with various modified purine bases using the Vorbrüggen glycosylation. researchgate.netscite.ai

Synthesized analogues include:

Nucleobase-modified analogues : Compounds where the purine base is altered, such as substituting it with 2,6-dichloropurine (B15474) or 2-chloropurine. researchgate.netscite.ai

N-cycloalkyl derivatives : Analogues of the more active Trachycladine A bearing N-cyclopropyl or N-cyclopentyl groups have been prepared to probe the steric and electronic requirements of the N6-substituent. researchgate.netnih.gov

Table 3: Selected Synthetic Analogues of this compound and Related Compounds

Analogue Description Synthetic Strategy Purpose of Synthesis
2,6-dichloropurine nucleoside Direct Vorbrüggen glycosylation of the sugar intermediate with 2,6-dichloropurine. scite.ai Serve as a precursor for further modifications and to evaluate the effect of chlorine atoms at C2 and C6. scite.ainih.gov
N-cyclopropyl Trachycladine A Synthesis from the 2,6-dichloropurine precursor followed by substitution with cyclopropylamine. scite.ai To explore the impact of N-cycloalkyl groups on cytotoxic activity. scite.ainih.gov
N-cyclopentyl Trachycladine A Synthesis from the 2,6-dichloropurine precursor followed by substitution with cyclopentylamine. nih.gov Comparison with the N-cyclopropyl analogue to understand SAR. nih.gov

| 2-chloroadenine (B193299) nucleoside (Trachycladine A) | Direct glycosylation with 2-chloroadenine or synthesis from the 2,6-dichloropurine precursor. researchgate.net | To provide material for biological testing, which showed it to be more potent than this compound. nih.govresearchgate.net |

Development of Synthetic Precursors and Intermediates for this compound Structural Modification

The efficient synthesis of this compound and its analogues relies on the development of versatile synthetic precursors and intermediates. These molecules are designed to be stable, easily prepared, and suitable for coupling with a wide range of nucleobases.

A crucial intermediate developed in the course of the total syntheses is 1-O-acetyl-2,3-O-dibenzoyl-2-β-C-methyl-5-deoxy-D-ribofuranose . d-nb.info This carbohydrate has been described as a versatile donor for the Vorbrüggen glycosylation, enabling a diversity-oriented synthesis approach to various 2'-C-β-methyl-5'-deoxyribonucleosides. d-nb.info Its utility stems from its stability and the predictable stereochemical outcome it provides in the key glycosylation step.

Table 4: Key Synthetic Precursors for this compound and Analogues

Precursor/Intermediate Structure Role in Synthesis
5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranose Acetylated 5-deoxyribose Commercially available starting material for the synthesis of the advanced sugar donor. d-nb.inforesearchgate.net
1-O-acetyl-2,3-O-dibenzoyl-2-β-C-methyl-5-deoxy-D-ribofuranose Benzoylated 2-C-methyl-5-deoxyribose A versatile and stable glycosyl donor for stereoselective Vorbrüggen glycosylation with various nucleobases. d-nb.info
2,6-dichloropurine Dichlorinated purine A key nucleobase precursor for synthesizing Trachycladine A and its N-cycloalkyl derivatives. scite.ai

| N6-benzoyladenine | Protected adenine | Used as the nucleobase partner in the indirect synthesis route, requiring subsequent enzymatic deamination for this compound. researchgate.net |

Biosynthetic Investigations of Trachycladine B

Proposed Biosynthetic Pathways of Trachycladine B in Marine Sponges

The complete biosynthetic pathway for this compound has not been empirically determined, but a plausible route can be proposed based on its chemical structure and established biochemical transformations. It is widely speculated that many complex molecules isolated from sponges are produced by their symbiotic microorganisms, which may account for up to 35% of the sponge's biomass. biomolther.orgnih.gov Therefore, the proposed pathway may occur within the sponge itself or, more likely, within an associated bacterium or fungus.

A hypothetical pathway to this compound would logically proceed through three key stages:

Formation of the Hypoxanthine (B114508) Base: The purine (B94841) base of this compound is hypoxanthine. In primary metabolism, hypoxanthine is readily available as its nucleotide, inosine (B1671953) monophosphate (IMP), a central intermediate in the biosynthesis of purine nucleotides.

Synthesis of the 2'-C-methyl-5'-deoxy-D-ribose Moiety: This is the most unusual component of this compound. Its formation would likely start from a common pentose (B10789219) phosphate (B84403) pathway intermediate, such as ribose-5-phosphate. The pathway would require several enzymatic steps:

C-methylation: A methyltransferase enzyme would catalyze the addition of a methyl group to the C-2' position of the ribose sugar. The universal methyl donor in biological systems is S-adenosyl-L-methionine (AdoMet). researchgate.netmdpi.com

Deoxygenation: The removal of the hydroxyl group at the C-5' position is another critical step. This could be accomplished by a reductase enzyme system.

Glycosylation and Final Modification: The modified sugar, likely in a phosphorylated and activated form (e.g., as a phosphoribosyl pyrophosphate or PRPP equivalent), would be coupled to the hypoxanthine base via a C-N glycosidic bond, a reaction typically catalyzed by a nucleoside phosphorylase or a related glycosyltransferase. nih.govconicet.gov.ar An alternative final step, supported by chemoenzymatic synthesis studies, involves the deamination of an adenosine-like precursor. In this scenario, the modified sugar would first be attached to an adenine (B156593) base, and a subsequent deamination reaction would convert the adenine moiety to hypoxanthine, yielding the final this compound structure. mdpi.com

Identification and Characterization of Key Enzymes Involved in this compound Biosynthesis

To date, no specific enzymes responsible for this compound biosynthesis have been isolated and characterized from Trachycladus laevispirulifer or its symbionts. However, based on the proposed pathway, several key enzyme families would be essential for its construction.

Enzyme Class Proposed Function in this compound Biosynthesis Common Cofactors/Substrates
C-Methyltransferase Catalyzes the transfer of a methyl group to the C-2' position of the ribose precursor. nih.govpnas.orgS-adenosyl-L-methionine (AdoMet)
Reductase/Dehydrogenase Involved in the deoxygenation of the C-5' position of the ribose moiety.NAD(P)H
Nucleoside Phosphorylase / Glycosyltransferase Catalyzes the formation of the β-glycosidic bond between the hypoxanthine base and the modified sugar. nih.govconicet.gov.arPhosphorylated sugar (e.g., PRPP)
Adenosine (B11128)/AMP Deaminase Converts an adenosine-containing precursor into the final hypoxanthine-containing this compound structure. mdpi.comWater

The potential role of a deaminase is particularly noteworthy. Chemoenzymatic syntheses have successfully used adenosine deaminase to convert a Trachycladine A analogue (which contains adenine) into this compound. mdpi.com This strongly suggests that a similar enzymatic step may conclude the natural biosynthetic pathway. Such deaminases are common in purine metabolism, regulating the interconversion of nucleobases. orpha.net

Isotopic Labeling Studies for this compound Precursor Incorporation

Isotopic labeling is a powerful technique used to trace the metabolic origins of natural products. wikipedia.org In this method, a host organism or cell culture is fed with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes. sigmaaldrich.comosti.gov The location and incorporation of these labels into the final product are then analyzed, typically by mass spectrometry or NMR spectroscopy, to definitively identify the biosynthetic building blocks. sigmaaldrich.complos.org

Despite the utility of this approach, no specific isotopic labeling or precursor feeding studies have been published for this compound. Such experiments would be crucial to confirm the proposed biosynthetic pathway. A hypothetical labeling study could involve the following:

Administration of [U-¹³C]-glucose to the sponge to determine if the ribose sugar is derived from the pentose phosphate pathway.

Feeding with [¹³CH₃]-L-methionine to confirm S-adenosyl-L-methionine as the precursor for the C-2' methyl group.

Incorporation of ¹⁵N-labeled glycine, aspartate, and glutamine , along with ¹³C-labeled formate , to verify the standard de novo purine biosynthesis route for the hypoxanthine ring.

Conducting these studies is challenging due to the difficulty in culturing marine sponges and their associated symbionts outside of their natural environment.

Genetic and Molecular Biology Approaches for Investigating this compound Biosynthesis

Modern genomic and molecular biology techniques provide a powerful alternative to classical feeding studies for elucidating biosynthetic pathways. These approaches focus on identifying the biosynthetic gene cluster (BGC)—a contiguous set of genes on a chromosome that collectively code for the enzymes required to produce a specific secondary metabolite. plos.orgbiorxiv.org

The BGC for this compound has not yet been identified. Locating it would likely require a metagenomic approach, involving the sequencing of the total DNA from the Trachycladus laevispirulifer holobiont (the sponge and all its associated microorganisms). nih.govpnas.org Bioinformatic tools like antiSMASH could then be used to scan the metagenome for putative BGCs. nih.govjmicrobiol.or.kr

A candidate BGC for this compound would be expected to contain genes encoding the key enzyme types proposed in section 4.2:

A methyltransferase gene , likely with a binding domain for AdoMet.

One or more reductase/dehydrogenase genes .

A glycosyltransferase or nucleoside phosphorylase gene .

A purine salvage pathway gene , such as a deaminase.

Genes involved in purine biosynthesis (e.g., for IMP synthesis).

Once a candidate BGC is identified, its function can be verified through several methods. Transcriptome analysis could show if the genes in the cluster are co-expressed under conditions where this compound is produced. plos.org Ultimately, heterologous expression, where the entire BGC is cloned and expressed in a model host organism like E. coli or Streptomyces, could be used to definitively prove its role in producing this compound. rsc.org Until such studies are performed, the genetic basis for this compound biosynthesis remains unknown.

Biological Activity Profiling and Mechanistic Elucidation of Trachycladine B

In Vitro Cellular Activity Studies of Trachycladine B

Comprehensive data on the in vitro cellular activities of this compound are not available in published scientific literature. While its analogue, Trachycladine A, has demonstrated significant cytotoxicity against several human cancer cell lines, similar detailed studies for this compound have not been reported. researchgate.netd-nb.infomdpi.com

Anti-Proliferative Effects in Diverse Cancer Cell Lines

There is a notable absence of specific data, such as IC50 values, detailing the anti-proliferative effects of this compound across a diverse range of cancer cell lines. One study mentioned that Trachycladine A is significantly more potent than this compound in terms of antineoplastic activity, but did not provide specific data for this compound. Due to the lack of available data, a table of anti-proliferative effects cannot be generated.

Investigation of Mitotic Catastrophe Induction

No studies have been published that investigate the ability of this compound to induce mitotic catastrophe. This mode of cell death, often triggered by compounds that interfere with mitosis, has been explored for other anti-cancer agents but not in the context of this compound.

Other Cell-Based Biological Modulations (e.g., Anti-Inflammatory, Antimicrobial)

There is no published research detailing the anti-inflammatory or antimicrobial activities of this compound. Standard assays to determine these potential effects, such as measuring the inhibition of inflammatory markers or determining the minimum inhibitory concentration (MIC) against various microbes, have not been reported for this compound.

Pre-clinical In Vivo Efficacy Studies of this compound in Animal Models

A review of the scientific literature reveals no pre-clinical in vivo efficacy studies of this compound in any animal models. Such studies are crucial for evaluating the potential of a compound as a therapeutic agent, but this step has not yet been documented for this compound.

Molecular Target Identification and Validation for this compound

The molecular target or targets of this compound have not been identified or validated. Research to uncover the specific proteins or cellular pathways with which this compound interacts is a critical step in understanding its mechanism of action, but this information is not currently available.

Enzyme Interaction and Inhibition Kinetics

Specific studies detailing the direct interaction and inhibition kinetics of this compound with various enzymes are not extensively documented in current scientific literature. Enzyme kinetics studies are crucial for understanding how a compound might interfere with cellular processes by inhibiting specific enzymes, typically involving the determination of parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). wikipedia.org

While direct inhibition studies are scarce, one notable interaction involves the use of the enzyme adenylate deaminase (AMPDA) in the chemoenzymatic synthesis of this compound. researchgate.net In this synthetic context, the enzyme was not the target of inhibition but rather a biocatalyst used to transform an N6-benzoyladenine precursor into the hypoxanthine (B114508) base that characterizes this compound. researchgate.net This demonstrates a specific enzyme interaction, albeit for synthetic purposes rather than therapeutic modulation. The lack of published data on this compound as an enzyme inhibitor means that its profile in this regard remains an area for future investigation.

Receptor Binding and Signaling Pathway Perturbation

There is currently a lack of specific research identifying the receptor binding targets or the precise signaling pathway perturbations caused by this compound. Receptor binding assays are fundamental to identifying the molecular targets through which a compound exerts its effects, which in turn can trigger or block intracellular signaling cascades. nih.gov These pathways, such as those involving kinases like PI3K, Akt, and MAPK, are central to regulating cellular processes including proliferation, survival, and differentiation. nih.govcellsignal.comgenome.jp

Without direct evidence of receptor engagement, the specific pathways affected by this compound remain speculative. Future research would need to employ techniques such as affinity chromatography, surface plasmon resonance, or cellular thermal shift assays to identify binding partners and subsequently use molecular biology tools to map the downstream consequences on signaling networks.

Gene Expression and Proteomic Profiling

Comprehensive gene expression and proteomic profiling studies on cells treated with this compound have not been reported in the available literature. Such analyses are powerful tools for obtaining a global view of a compound's impact on cellular function. wikipedia.org Proteomics, the large-scale study of proteins, can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, offering clues to the compound's mechanism of action. mdpi.comnih.gov Similarly, transcriptomics can identify up- or down-regulation of genes, pointing to the cellular pathways being modulated. frontiersin.org The application of these "omics" technologies will be essential to fully elucidate the biological activity of this compound.

Comparative Biological Activity of this compound and its Structurally Related Analogues

The most direct and well-studied analogue of this compound is Trachycladine A. Both compounds were isolated from the same marine sponge and share a rare 2′-C-methyl-5′-deoxy-D-ribose moiety. mdpi.comd-nb.info The primary structural difference lies in the nucleobase: Trachycladine A is a 2-chloroadenosine (B27285) analogue, whereas this compound is the corresponding hypoxanthine derivative. mdpi.comnih.gov

This seemingly minor structural variance has a profound impact on their biological activity. Bioassays have consistently shown that Trachycladine A possesses significant cytotoxic activity against a range of human cancer cell lines, while this compound is substantially less potent. researchgate.netnih.gov The potent activity of Trachycladine A highlights the importance of the substituents on the purine (B94841) ring for cytotoxicity. researchgate.net

The cytotoxic effects of Trachycladine A have been documented against leukemia, colon cancer, breast cancer, and glioblastoma cell lines, with IC50 values in the micromolar range. d-nb.infonih.gov In contrast, the activity of this compound was not thoroughly evaluated in early studies due to the minuscule amounts that could be isolated from its natural source. researchgate.net Synthetic efforts have since made both compounds and their analogues more accessible for comparative biological testing. researchgate.net

Table 1: Comparative Profile of Trachycladine A and this compound
FeatureTrachycladine AThis compound
Nucleobase2-Chloroadenine (B193299)Hypoxanthine
Chemical Analogue2-Chloro-2'-adenosine analogueInosine (B1671953) analogue nih.gov
Reported CytotoxicitySignificant activity against multiple cancer cell lines (e.g., CCRF-CEM, HCT-116, MCF-7, T98, U87) d-nb.infonih.govReported to be much less potent than Trachycladine A researchgate.net
IC50 Values (Trachycladine A)0.4 µg/mL (CCRF-CEM, leukemia) d-nb.info 0.9 µg/mL (HCT-116, colon) d-nb.info 0.2 µg/mL (MCF-7, breast) d-nb.infoNot widely reported due to low potency/availability researchgate.net
Postulated Mechanism (Trachycladine A)Induces mitotic catastrophe; potential autophagic flux blocker researchgate.netUndetermined

Structure Activity Relationship Sar Studies of Trachycladine B

Rational Design and Synthesis of Trachycladine B Analogues for SAR Elucidation

The rational design of this compound analogues is a key strategy to unravel the structural requirements for its biological activity. nih.govrsc.org This process involves the targeted synthesis of new molecules with specific modifications to the parent structure. The primary goal is to identify which parts of the molecule are essential for its activity and which can be altered to improve its properties. nih.gov

The synthesis of this compound and its analogues has been achieved through various versatile and high-yielding schemes, often starting from D-ribose. researchgate.net A critical step in these synthetic routes is the regio- and stereoselective direct Vorbrüggen glycosylation reaction. researchgate.netresearchgate.net This reaction couples the appropriate nucleobase with a common sugar intermediate, such as 2-C-methyl-D-5-deoxyribofuranose triacetate, to form the nucleoside structure. researchgate.net

To facilitate SAR studies, researchers have synthesized a library of Trachycladine analogues with modifications primarily focused on the purine (B94841) nucleobase. researchgate.net For instance, analogues of Trachycladine A (a closely related compound) have been prepared by performing glycosylations with 2,6-dichloropurine (B15474) and 2-chloropurine. researchgate.net These modifications are intended to probe the importance of substituents on the purine ring for cytotoxic activity. researchgate.net The synthesis of N-cycloalkyl derivatives has also been undertaken to explore the chemical space around the nucleobase. researchgate.net

One synthetic approach to this compound involved using N6-benzoyladenine as the base, followed by a biocatalytic transformation using adenylate deaminase to yield the final hypoxanthine (B114508) structure. researchgate.net This highlights the use of combined chemical and enzymatic methods to access desired analogues. The ability to synthesize these analogues allows for their evaluation in various biological assays, which previously was hampered by the small amounts of the natural product that could be isolated from its marine source. researchgate.net

Analogue Type Synthetic Strategy Purpose of Modification Key Reaction Reference
Nucleobase Modified AnaloguesSubstitution of the purine ring with different groups (e.g., 2,6-dichloropurine, 2-chloropurine).To investigate the importance of purine substituents for anti-cancer activity.Vorbrüggen Glycosylation researchgate.net
N-cycloalkyl DerivativesAttachment of cycloalkyl groups to the nitrogen of the purine base.To explore the impact of steric bulk at the N-position of the purine.Vorbrüggen Glycosylation researchgate.net
Biocatalytic SynthesisUse of enzymes like adenylate deaminase for base modification.To achieve specific chemical transformations that are difficult by purely chemical means.Enzymatic Deamination researchgate.net

Identification of Key Pharmacophoric Features for Biological Activity in this compound Scaffold

A pharmacophore is the specific three-dimensional arrangement of molecular features that are essential for a molecule's biological activity. ijpsonline.comdergipark.org.tr Identifying the pharmacophore of this compound is crucial for designing new compounds with similar or improved activity. researchgate.net Pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. dergipark.org.trnih.gov

For this compound and its analogues, SAR studies have indicated that the nature of the substituents on the purine ring is critical for its biological activity. researchgate.net This suggests that the purine moiety is a key component of the pharmacophore. The ability of the purine ring to engage in hydrogen bonding and aromatic stacking interactions with a biological target is likely a determinant of its activity.

While specific pharmacophore models for this compound are not extensively detailed in the provided results, the general principles of pharmacophore modeling can be applied. researchgate.netnih.gov A pharmacophore model for this compound would likely highlight:

Hydrogen Bond Donors/Acceptors: The nitrogen and oxygen atoms within the hypoxanthine base and the hydroxyl groups on the ribose sugar are potential hydrogen bond donors and acceptors. nih.gov

Aromatic Ring: The purine ring system itself can participate in aromatic interactions (π-π stacking) with receptor sites. nih.gov

Hydrophobic Features: The methyl group at the 2'-C position of the ribose sugar contributes to the hydrophobic character of the molecule. nih.gov

The process of identifying these key features often involves comparing the structures and activities of a series of analogues. researchgate.net For example, comparing the cytotoxicity of Trachycladine A (adenine base) with this compound (hypoxanthine base) and other synthetic analogues helps to map out the essential interaction points. researchgate.net

Pharmacophoric Feature Potential Structural Basis in this compound Putative Interaction Reference
Hydrogen Bond AcceptorsN1, N7, C6-keto group of hypoxanthine; O3', O4' of riboseInteraction with donor groups in the biological target nih.gov
Hydrogen Bond DonorsN9-H of hypoxanthine; O3'H of riboseInteraction with acceptor groups in the biological target nih.gov
Aromatic RingThe purine ring systemπ-π stacking interactions with aromatic amino acid residues of the target nih.gov
Hydrophobic Group2'-C-methyl group on the ribose moietyvan der Waals interactions with hydrophobic pockets of the target nih.gov

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) are powerful tools used in drug discovery to predict the biological activity of compounds based on their physicochemical properties. collaborativedrug.comresearchgate.net These methods can significantly accelerate the drug design process by prioritizing which analogues to synthesize and test. mdpi.com

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net For this compound analogues, a QSAR model would correlate descriptors of the molecules (e.g., electronic, steric, and hydrophobic parameters) with their measured biological activity, such as cytotoxicity against cancer cell lines. researchgate.netmdpi.com While specific QSAR models for this compound are not detailed in the search results, the methodology would involve:

Data Set Collection: Assembling a series of this compound analogues with their corresponding biological activity data. nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each analogue.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. researchgate.net

Model Validation: Testing the model's predictive power using internal and external validation sets. nih.gov

Computational modeling, including molecular docking, can provide insights into how this compound and its analogues might interact with their biological target at an atomic level. nih.gov By docking the compounds into the active site of a putative target protein, researchers can visualize potential binding modes and identify key interactions, which can then inform the design of new analogues with improved affinity. nih.gov These computational approaches help in understanding the structural basis for the observed SAR. jasss.org

Impact of Stereochemistry and Glycosidic Linkage on this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs. uou.ac.innih.gov Chiral molecules, like this compound, can exist as enantiomers or diastereomers, and often only one stereoisomer is responsible for the desired therapeutic effect, while others may be less active or even toxic. nih.govbiomedgrid.com

The biological activity of nucleoside analogues like this compound is highly dependent on their stereochemistry. nih.govijpsjournal.com This includes the configuration of the chiral centers in the ribose sugar and the orientation of the glycosidic bond. This compound is a nucleoside where the nucleobase is connected to the ribose sugar via a β-glycosidic linkage. mdpi.com The synthesis of this compound and its analogues requires careful control of stereochemistry to ensure the formation of the correct isomer. researchgate.netresearchgate.net

Structural Feature Description Significance for Biological Activity Reference
Chiral Centers The ribose moiety of this compound contains multiple chiral centers (e.g., C1', C2', C3', C4').The specific 3D arrangement of substituents on the sugar ring is critical for binding to the biological target. Different stereoisomers can have vastly different activities. nih.govnih.gov
Glycosidic Linkage This compound possesses a β-glycosidic bond linking the N9 of the hypoxanthine base to the C1' of the ribose sugar.The β-orientation is typical for natural nucleosides and is essential for proper recognition by enzymes and receptors. The linkage type (e.g., β(1→4)) dictates the overall shape and biological function. mdpi.comnumberanalytics.commpg.de

Advanced Analytical Methodologies in Trachycladine B Research

Application of High-Resolution Mass Spectrometry for Metabolomic Studies of Trachycladine B

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the metabolomic study of compounds like this compound. Metabolomics involves the large-scale detection and quantification of small molecular mass compounds in biological media nih.gov. HRMS techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap mass analyzers, offer improved detection and identification of metabolites compared to lower-resolution instruments nih.govijpras.com.

In the context of this compound, HRMS can be used to accurately determine the mass-to-charge ratio (m/z) of the intact molecule and its potential metabolites. The high mass accuracy provided by HRMS allows for the calculation of unambiguous elemental compositions, which is a critical step in identifying unknown metabolites ijpras.commdpi.com. This is particularly valuable when studying the biotransformation of this compound in biological systems.

Combining HRMS with separation techniques like Liquid Chromatography (LC) further enhances the ability to analyze complex biological samples. LC-HRMS allows for the separation of different compounds before they enter the mass spectrometer, reducing matrix effects and improving the detection of low-abundance metabolites mdpi.comlcms.cz. Data acquired from LC-HRMS experiments, including precise mass and retention time, can be used for metabolite annotation and identification through database searching and spectral interpretation nih.gov.

HRMS-based metabolomics can provide a comprehensive representation of the chemical diversity present in a sample after exposure to this compound, potentially revealing metabolic pathways affected by the compound or identifying novel metabolites formed. nih.govmdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Analysis and Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of molecular structure, dynamics, and interactions creative-biostructure.complos.org. For a complex molecule like this compound, advanced NMR techniques are essential for confirming its structure and understanding its behavior in solution or in different environments.

Techniques such as two-dimensional (2D) NMR experiments (e.g., COSY, NOESY, HSQC, HMBC) are fundamental for assigning signals to specific atoms within the molecule and determining connectivity and spatial relationships bnmr-bg.com. Advanced pulse sequences and experimental designs have extended the reach of NMR to more complex systems creative-biostructure.comnih.gov.

NMR can also provide insights into the dynamics of this compound, such as conformational flexibility or interactions with other molecules plos.orgnih.gov. Relaxation dispersion experiments, for instance, can measure conformational dynamics on microsecond to millisecond timescales creative-biostructure.com. Diffusion NMR spectroscopy (DOSY) can be used to investigate self-aggregation or interactions in complex mixtures bnmr-bg.com.

Furthermore, solid-state NMR (ssNMR) can be applied if this compound is studied in a non-crystalline solid form or in environments mimicking biological membranes creative-biostructure.com. Techniques like Rotational Echo Double Resonance (REDOR) in ssNMR can provide precise distance measurements between different types of nuclei, aiding in structural determination creative-biostructure.com. The integration of NMR data with computational methods, such as molecular dynamics simulations, helps in obtaining a consistent view of both structure and dynamics plos.org.

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Trace Analysis and Metabolite Profiling of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the trace analysis and metabolite profiling of small molecules nih.govjmb.or.kr. This approach is particularly valuable for detecting and quantifying this compound and its metabolites in complex biological matrices where they may be present at low concentrations.

LC separation, often using reversed-phase or hydrophilic interaction chromatography depending on the polarity of the analytes, reduces sample complexity nih.govthermofisher.com. The separated compounds are then introduced into a tandem mass spectrometer, which performs fragmentation of selected ions (MS/MS) nih.gov. The resulting fragmentation patterns serve as fingerprints that can be used for the confident identification of compounds by comparison to spectral databases or by de novo interpretation nih.govwur.nl.

For trace analysis, LC-MS/MS operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes offers high sensitivity and specificity, allowing for the detection and quantification of analytes even at very low levels nih.gov. This is crucial for pharmacokinetic and metabolism studies of this compound.

Metabolite profiling using LC-MS/MS involves the analysis of a wider range of potential metabolites. By acquiring MS/MS data on multiple ions, researchers can identify and characterize the metabolic fate of this compound in biological systems jmb.or.krunimi.it. This can involve identifying phase I and phase II metabolites, providing insights into how the compound is processed by the organism.

LC-MS/MS-based metabolite profiling has proven effective in discovering and identifying both known and unknown secondary metabolites in complex biological extracts jmb.or.kr.

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies of this compound

Microscopic and imaging techniques are essential for understanding the cellular localization of this compound and its interactions within cells. These techniques allow researchers to visualize where the compound accumulates within a cell and how it might interact with cellular components or pathways.

Fluorescence microscopy, particularly confocal microscopy, can be used to determine the subcellular localization of fluorescently labeled this compound or to observe its effect on the localization of other cellular markers nih.gov. If this compound has intrinsic fluorescence or can be tagged with a fluorescent probe without significantly altering its properties, live-cell imaging can provide dynamic information about its movement and distribution over time nih.gov.

Immunofluorescence microscopy can be employed if antibodies against this compound or proteins it interacts with are available. This technique allows for the visualization of the compound or its targets within fixed cells and can be used to assess co-localization with specific cellular organelles or structures nih.gov.

Advanced imaging techniques, such as super-resolution microscopy, can provide higher spatial resolution to study the precise localization of this compound and its interactions at a nanoscale level. Techniques like Förster Resonance Energy Transfer (FRET) can be used to study direct molecular interactions between this compound and specific cellular proteins if suitable fluorescent tags can be incorporated.

Microscopic techniques are also valuable for observing the morphological changes in cells treated with this compound, which can provide clues about its mechanism of action and the cellular pathways it affects mdpi.com.

Future Research Directions and Translational Potential of Trachycladine B Pre Clinical Focus

Trachycladine B as a Chemical Probe for Unraveling Novel Biological Pathways

The unique chemical structure and potent biological effects of this compound position it as a valuable tool for chemical biology. As a chemical probe, it can be utilized to identify and characterize new molecular targets and signaling pathways. The interaction of this compound with cellular components can elucidate previously unknown mechanisms underlying disease processes. For instance, its cytotoxic activity against various cancer cell lines suggests that it may interact with novel proteins or pathways that are critical for cancer cell survival and proliferation. Future research will likely focus on synthesizing biotinylated or fluorescently tagged derivatives of this compound. These modified versions would enable researchers to perform pull-down assays and imaging studies to pinpoint its direct binding partners within the cell, thereby uncovering new therapeutic targets.

Strategies for Enhancing Selectivity and Potency of this compound Analogues

While this compound has demonstrated significant potency, enhancing its selectivity towards cancer cells over healthy cells is a critical goal for pre-clinical development. Medicinal chemistry efforts are focused on creating analogues of this compound to improve its therapeutic index. Structure-activity relationship (SAR) studies are instrumental in this regard. By systematically modifying different parts of the this compound scaffold, researchers can identify which functional groups are essential for its cytotoxic activity and which can be altered to enhance selectivity. For example, modifications to the pyridine (B92270) or acridine (B1665455) core, as well as the side chain, could lead to analogues with improved binding affinity for cancer-specific targets. Computational modeling and docking studies can also guide the rational design of these new compounds, predicting their interaction with target proteins and prioritizing the synthesis of the most promising candidates.

Investigation of Combination Therapies involving this compound in Pre-clinical Settings

The potential of this compound to be used in combination with existing chemotherapeutic agents is a promising avenue of pre-clinical research. Cancer is a multifactorial disease, and combination therapies that target different pathways simultaneously can often lead to synergistic effects and overcome drug resistance. Pre-clinical studies would involve testing this compound in combination with a panel of approved anticancer drugs against various cancer cell lines and in animal models. The goal is to identify synergistic combinations that result in enhanced cancer cell killing at lower concentrations of each drug, thereby potentially reducing toxicity. For example, if this compound is found to inhibit a specific DNA repair pathway, combining it with a DNA-damaging agent could be a highly effective strategy.

Challenges and Opportunities in Scalable and Sustainable Production of this compound

The natural scarcity of this compound, isolated from the marine sponge Trachycladus sp., presents a significant hurdle for its further development. Relying on harvesting the sponge is not a sustainable or scalable solution. Therefore, a key area of future research is the development of efficient and cost-effective methods for its production. Total synthesis of this complex molecule has been achieved, but the multi-step processes are often low-yielding and not practical for large-scale production.

Current and future research focuses on several key areas to overcome this challenge:

Optimization of Synthetic Routes: Efforts are ongoing to develop more convergent and higher-yielding total synthesis pathways.

Semi-synthesis: This approach involves synthesizing a core scaffold of the molecule and then elaborating it to produce this compound and its analogues.

Biotechnology: Exploring the potential of engineering microorganisms or using cell-free enzymatic systems to produce this compound or its precursors is a highly attractive and sustainable long-term goal. Identifying the biosynthetic gene cluster responsible for its production in the sponge or its symbiotic microorganisms would be a critical first step.

Exploration of New Pre-clinical Therapeutic Areas Beyond Initial Discoveries

While the primary focus of this compound research has been on its anticancer properties, its potent biological activity suggests it may have therapeutic potential in other areas. The structural similarity of this compound to other bioactive marine alkaloids that have shown a range of effects, including antiviral, antifungal, and anti-inflammatory properties, warrants broader screening. Pre-clinical investigations could explore its efficacy in models of infectious diseases, inflammatory conditions, and neurodegenerative disorders. High-throughput screening of this compound and its analogues against a diverse panel of biological targets and disease models could uncover novel and unexpected therapeutic applications for this versatile scaffold.

Development of this compound as a Scaffold for Rational Drug Design (Pre-clinical Lead Optimization)

The complex and rigid structure of this compound makes it an excellent scaffold for rational drug design and lead optimization in a pre-clinical context. Its defined three-dimensional shape provides a solid foundation for the strategic placement of functional groups to enhance interactions with specific biological targets. Once a primary target is validated, medicinal chemists can use the this compound scaffold to design focused libraries of analogues. This process of lead optimization aims to fine-tune the pharmacological properties of the molecule, including its potency, selectivity, and metabolic stability. The ultimate goal of this pre-clinical phase is to develop a drug candidate with an optimal profile for further investigation.

Q & A

Basic Research Questions

Q. How can researchers determine the structural configuration of Trachycladine B to resolve ambiguities in existing literature?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for stereochemistry, high-resolution mass spectrometry for molecular formula) and X-ray crystallography for absolute configuration. Cross-validate results with computational methods like density functional theory (DFT) to address discrepancies in stereochemical assignments. Ensure purity via HPLC and report solvent systems used for crystallization .

Q. What experimental parameters should be optimized for isolating this compound from natural sources with high yield and purity?

  • Methodological Answer : Use a factorial design to test extraction variables (e.g., solvent polarity, temperature, pH). Monitor yield via LC-MS and purity via TLC/HPLC. Compare chromatographic methods (e.g., column chromatography vs. preparative HPLC) for scalability. Include negative controls to rule out artifact formation during isolation .

Q. How can initial bioactivity screening of this compound be designed to ensure statistical robustness?

  • Methodological Answer : Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) with triplicate technical replicates and at least three biological repeats. Use positive and negative controls, and apply dose-response curves (e.g., IC50 calculations) with non-linear regression models. Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound when preliminary data suggests multi-target effects?

  • Methodological Answer : Combine proteomics (e.g., affinity pull-down with this compound-conjugated beads) and transcriptomics to identify binding partners and pathway alterations. Use CRISPR-Cas9 knockouts of candidate targets to confirm functional relevance. Employ systems biology tools (e.g., STRING database) to map interaction networks and prioritize targets for validation .

Q. How should researchers address contradictory data regarding this compound’s bioactivity across different experimental models?

  • Methodological Answer : Conduct a meta-analysis of experimental conditions (e.g., cell line genetic backgrounds, assay endpoints, compound solubility). Use standardized protocols (e.g., NIH preclinical guidelines) to minimize variability. Perform comparative studies in isogenic cell lines or organoids to isolate model-specific effects. Report batch-to-batch variability in compound purity as a potential confounder .

Q. What computational approaches are suitable for predicting this compound’s interactions with non-canonical targets?

  • Methodological Answer : Apply molecular docking against proteome-wide libraries (e.g., using AutoDock Vina) followed by molecular dynamics simulations to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays. Use machine learning models trained on known ligand-target pairs to prioritize high-probability interactions .

Q. How can researchers design studies to evaluate this compound’s synergistic effects with established therapeutics without introducing confounding variables?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method, testing fixed molar ratios across multiple dose levels. Control for pharmacokinetic interactions by measuring compound stability in co-incubation experiments. Include single-agent arms and vehicle controls. Validate synergy in vivo using xenograft models with staggered dosing regimens .

Q. What methodologies are critical for assessing this compound’s long-term stability and degradation products under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS/MS analysis to track degradation. Identify degradation products via high-resolution mass spectrometry and NMR. Use QbD (Quality by Design) principles to optimize formulation buffers. Compare inert vs. reactive storage materials (e.g., glass vs. plastic) to assess adsorption risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.